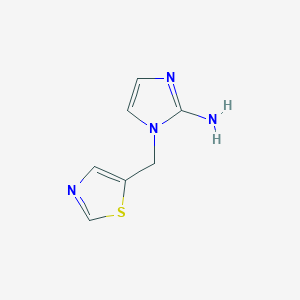
(3S)-3-Amino-4-methylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-methylhexanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as a 3-amino-4-methylhexanoic acid derivative, using a chiral catalyst. This process can be carried out under mild conditions, often at room temperature, and in the presence of hydrogen gas.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach is the use of biocatalysts, such as enzymes, to catalyze the reduction reaction. This method is environmentally friendly and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-4-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-4-methylhexanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3S)-3-Amino-4-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it a useful tool in studying stereochemistry and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-4-methylhexanamide: The enantiomer of (3S)-3-Amino-4-methylhexanamide, with a different three-dimensional arrangement.
3-Amino-2-hydroxybutanoic acid: Another chiral amino compound with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the study of chiral chemistry and its applications in various fields.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3S)-3-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)/t5?,6-/m0/s1 |
InChI-Schlüssel |
FMNGIXMGSBLFJW-GDVGLLTNSA-N |
Isomerische SMILES |
CCC(C)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)



![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)









